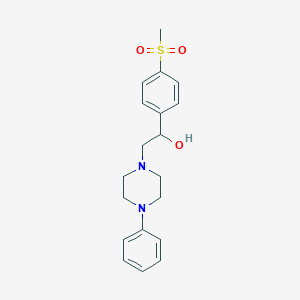
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol, also known as MSPPOE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSPPOE is a member of the phenylethanolamine class of compounds and has been shown to have promising pharmacological properties.
作用機序
The exact mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is not yet fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in regulating mood and behavior. In addition, 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is that it has been shown to have a low toxicity profile in animal models. This makes it a potentially safe compound for use in human clinical trials. However, one of the limitations of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in humans.
将来の方向性
There are a number of future directions for research on 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol. One area of interest is in the development of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol-based drugs for the treatment of anxiety, depression, and other mood disorders. In addition, 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol may also have potential applications in the treatment of drug addiction and alcoholism. Further research is needed to fully understand the mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol and to determine its safety and efficacy in humans.
合成法
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol can be synthesized using a multi-step process that involves the reaction of 4-methylsulfonylphenylacetic acid with 1-(4-chlorophenyl)piperazine to produce the intermediate 1-(4-methylsulfonylphenyl)-4-(4-chlorophenyl)piperazine. This intermediate is then reduced using sodium borohydride to produce 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol.
科学的研究の応用
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has also been shown to have potential applications in the treatment of drug addiction and alcoholism.
特性
分子式 |
C19H24N2O3S |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H24N2O3S/c1-25(23,24)18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
InChIキー |
QIZHAZYEDXKCRA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)


![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)

![1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)
![2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B232256.png)
![3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol](/img/structure/B232259.png)
![1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B232261.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)
![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
![5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)
![N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232273.png)